Ortetamine, (S)-

Behavioral Pharmacology Drug Discrimination Structure-Activity Relationship

Acquire your certified (S)-Ortetamine reference standard for reliable forensic quantification (GC-MS, LC-MS/MS) and chiral pharmacological research. This (S)-enantiomer of 2-methylamphetamine uniquely discriminates ortho-methyl substitution effects, substituting for dextroamphetamine at roughly one-tenth potency—making it an essential comparator not replaceable by generic amphetamine derivatives. Procure only ≥98% certified purity with full analytical documentation to ensure legal defensibility and assay reproducibility.

Molecular Formula C10H15N
Molecular Weight 149.23 g/mol
CAS No. 1188412-81-8
Cat. No. B12682682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrtetamine, (S)-
CAS1188412-81-8
Molecular FormulaC10H15N
Molecular Weight149.23 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CC(C)N
InChIInChI=1S/C10H15N/c1-8-5-3-4-6-10(8)7-9(2)11/h3-6,9H,7,11H2,1-2H3/t9-/m0/s1
InChIKeyZEMQBDFHXOOXLY-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ortetamine (S)- CAS 1188412-81-8: Chemical Identity and Baseline Characteristics for Research Procurement


(S)-Ortetamine, also known as (S)-2-methylamphetamine, is a chiral stimulant compound belonging to the substituted amphetamine class, with the molecular formula C₁₀H₁₅N and a molecular weight of 149.23 g/mol (free base) [1]. It is the (S)-enantiomer of ortetamine, a positional isomer of methamphetamine distinguished by an ortho-methyl substitution on the phenyl ring [2]. This compound is primarily utilized as an analytical reference standard in forensic and research settings, and its legal status as a Schedule II controlled substance in the United States underscores its procurement as a highly regulated specialty chemical .

Why Substituting (S)-Ortetamine (CAS 1188412-81-8) with Other Amphetamine Analogs Compromises Research Fidelity


The procurement of a generic or unverified amphetamine derivative cannot substitute for (S)-Ortetamine due to its unique, quantifiable pharmacological signature and stereochemical specificity. Unlike its structural analogs 3- or 4-methylamphetamine, (S)-Ortetamine demonstrates a distinct profile in behavioral pharmacology, being more closely associated with the discriminative stimulus effects of dextroamphetamine, albeit with significantly reduced potency [1]. Furthermore, the (S)-enantiomeric form is critical; studies on related amphetamines indicate that the (S)- and (R)-enantiomers can exhibit divergent pharmacodynamic and pharmacokinetic properties, including differences in potency and metabolic pathways [2]. Therefore, utilizing an incorrect isomer or analog introduces a confounding variable that invalidates direct comparisons and compromises the integrity of analytical, forensic, or pharmacological research.

Quantitative Differentiation: (S)-Ortetamine (CAS 1188412-81-8) vs. Amphetamine Analogs


Discriminative Stimulus Profile: Closer Substitution for Dextroamphetamine than Other Ring-Methyl Analogs

In animal drug discrimination studies, (S)-Ortetamine (2-methylamphetamine) substitutes for the discriminative stimulus effects of dextroamphetamine more closely than either its 3- or 4-methyl-substituted analogs. This indicates a higher degree of pharmacological similarity to the reference stimulant. However, this is achieved with significantly lower potency [1].

Behavioral Pharmacology Drug Discrimination Structure-Activity Relationship

Analytical Purity and Identity: Certified Reference Standard for Forensic and Research Applications

Procuring (S)-Ortetamine as a certified reference standard ensures a level of quality control not present in non-certified research chemicals. Commercially available standards, typically as the hydrochloride salt, are supplied with a documented minimum purity and complete analytical characterization for use in method validation and sample identification .

Analytical Chemistry Forensic Toxicology Reference Materials

Stability and Solubility: Defined Handling Parameters for Reproducible Assays

The hydrochloride salt form of the compound has defined solubility and storage parameters, which are critical for preparing accurate and reproducible stock solutions. Failure to adhere to these conditions can lead to compound degradation or inaccurate concentration calculations, directly impacting experimental results .

Analytical Method Development Pre-formulation Sample Preparation

High-Value Procurement Scenarios for (S)-Ortetamine (CAS 1188412-81-8)


Forensic Toxicology Method Development and Validation

Forensic laboratories require certified reference standards like (S)-Ortetamine to develop and validate analytical methods (e.g., GC-MS, LC-MS/MS) for the detection and quantification of 2-methylamphetamine in seized drug samples or biological matrices. The certified purity (≥98%) and availability of analytical data are essential for meeting the rigorous standards of forensic casework and ensuring legal defensibility .

Pharmacological Structure-Activity Relationship (SAR) Studies

In academic or pharmaceutical research, (S)-Ortetamine serves as a precise molecular probe for investigating how ortho-methyl substitution on the phenyl ring of amphetamine alters its behavioral pharmacology. Its unique profile—closer substitution for dextroamphetamine than other ring-methylated analogs but with 1/10 the potency—makes it an essential comparator for elucidating the structural determinants of stimulant activity .

In Vitro Metabolism and Transporter Interaction Studies

Researchers studying the metabolism of amphetamine derivatives, particularly by cytochrome P450 enzymes (e.g., CYP3A4) or their interaction with monoamine transporters (e.g., NET), may utilize (S)-Ortetamine. The availability of a deuterated analog (Ortetamine-d3) as a stable isotope-labeled internal standard facilitates accurate quantification in LC-MS/MS assays, enabling precise measurement of metabolic pathways and enzyme kinetics [1].

Quality Control and Reference Standard Management

For organizations maintaining chemical libraries or performing high-throughput screening, the defined long-term storage conditions (-20°C) and known solubility parameters of (S)-Ortetamine hydrochloride are critical for inventory management and assay reproducibility. These specifications ensure the compound's integrity over time, reducing the risk of false negatives or inconsistent results due to degradation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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